7-Methyl-5H-pyrrolo[2,3-b]pyrazine
Description
7-Methyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic aromatic compound characterized by a fused pyrrole-pyrazine core substituted with a methyl group at the 7-position. This scaffold is notable for its diverse applications in pharmaceuticals, optoelectronics, and food chemistry. In pharmaceutical research, it serves as a kinase inhibitor scaffold (e.g., FGFR1, ATR, and JAK3) . In food chemistry, it is identified as a methylpyrazine derivative contributing to nutty and roasted aromas in black tea, formed during Maillard reactions . Structurally, the methyl group at position 7 enhances steric and electronic properties, influencing binding interactions in biological systems and aroma volatility in food matrices.
Properties
CAS No. |
20321-99-7 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
7-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H7N3/c1-5-4-10-7-6(5)8-2-3-9-7/h2-4H,1H3,(H,9,10) |
InChI Key |
ZJOAOESGLMKKBV-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=NC=CN=C12 |
Canonical SMILES |
CC1=CNC2=NC=CN=C12 |
Other CAS No. |
20321-99-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Kinase Inhibitors
Pyrrolo[2,3-b]pyrazine derivatives are extensively studied for kinase inhibition. Key comparisons include:
Key Findings :
- The methyl group in this compound enhances FGFR1 binding via hydrophobic interactions but requires further optimization for selectivity .
- Aloisines exhibit superior ERK2 inhibition due to additional hydrogen bonding with the kinase hinge region .
- RP107’s 4-hydroxyphenyl and n-butyl groups are critical for CFTR activation, highlighting the role of substituent polarity and chain length .
Optoelectronic Materials
Pyrrolo[2,3-b]pyrazine derivatives are compared to pyrido[2,3-b]pyrazines in optoelectronics:
Key Findings :
Aroma and Food Chemistry
Methylpyrazines are compared for their aroma profiles:
Key Findings :
- This compound contributes to black tea aroma but is less volatile than smaller pyrazines (e.g., trimethylpyrazine) .
- Dipeptides produce higher pyrazine yields than free amino acids in Maillard reactions, emphasizing peptide-derived flavor formation .
Structure-Activity Relationship (SAR) Analysis
- Position 7 : Methyl groups enhance steric bulk, improving kinase binding but reducing solubility .
- Position 6 : Aromatic substituents (e.g., 4-hydroxyphenyl in RP107) enable π-π stacking in CFTR activation .
- Scaffold Modification : Pyrido[2,3-b]pyrazines outperform pyrrolo analogs in optoelectronics due to rigid, planar structures .
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